BenchChemオンラインストアへようこそ!

4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine (CAS 1249713-59-4) is a 2-aminopyrimidine derivative where the 4-position of the pyrimidine ring is substituted with a 3-chloro-4-fluorophenyl group. As a member of the broader 2-aminopyrimidine class, this motif serves as a key hinge-binding scaffold in kinase inhibitor design, with the chlorine and fluorine substituents contributing distinct electronic and lipophilic properties compared to unsubstituted or singly halogenated phenyl isomers.

Molecular Formula C10H7ClFN3
Molecular Weight 223.63 g/mol
CAS No. 1249713-59-4
Cat. No. B1399606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine
CAS1249713-59-4
Molecular FormulaC10H7ClFN3
Molecular Weight223.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC(=NC=C2)N)Cl)F
InChIInChI=1S/C10H7ClFN3/c11-7-5-6(1-2-8(7)12)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15)
InChIKeyNDJOHCHWXTWORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine (CAS 1249713-59-4) | Core Scaffold & Procurement Baseline


4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine (CAS 1249713-59-4) is a 2-aminopyrimidine derivative where the 4-position of the pyrimidine ring is substituted with a 3-chloro-4-fluorophenyl group . As a member of the broader 2-aminopyrimidine class, this motif serves as a key hinge-binding scaffold in kinase inhibitor design, with the chlorine and fluorine substituents contributing distinct electronic and lipophilic properties compared to unsubstituted or singly halogenated phenyl isomers [1]. The free amine at C2 provides a vector for further derivatization, making this compound a strategic building block for medicinal chemistry programs rather than a finished active pharmaceutical ingredient.

Why 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine (CAS 1249713-59-4) Cannot Be Simply Replaced by Other 4-Aryl-pyrimidin-2-amine Isomers


The 2-aminopyrimidine scaffold tolerates a wide range of 4-aryl substituents, but the specific 3-chloro-4-fluoro substitution pattern on the phenyl ring is not interchangeable with other halogen regioisomers (e.g., 4-chloro-3-fluoro, 2,4-dichloro, or 4-fluoro only) [1]. In 4-aryl-N-phenylpyrimidin-2-amines evaluated against NSCLC cell lines, small changes in the aryl substitution pattern led to dramatic differences in both cytotoxicity and physicochemical properties; for instance, compounds 13c and 13f — which bear distinct 4-aryl substituents — achieved A549 IC50 values of 0.2 µM, representing a 2-fold improvement over doxorubicin's 0.4 µM, while close structural analogs in the same series displayed significantly weaker activity [1]. Similarly, the 3-chloro-4-fluorophenyl motif has been identified in patent literature as a key pharmacophoric element in JNK and SYK kinase inhibitors, where even minor positional changes in halogen substitution alter both potency and kinase selectivity profiles [2][3]. Without the specific 3-chloro-4-fluoro arrangement, a generic replacement introduces uncontrolled variability in target binding, cellular potency, lipophilicity (logD), and aqueous solubility — all of which must be rigorously validated in each experimental context [1].

Quantitative Differentiation Evidence for 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine (CAS 1249713-59-4)


Structural Identity: Regioisomeric Positioning of Chlorine and Fluorine on the 4-Aryl Ring

The compound bears chlorine at the 3-position and fluorine at the 4-position of the phenyl ring. This specific regioisomeric arrangement can be compared to the 4-chloro-3-fluorophenyl isomer (CAS 137504-87-5, used as the 4-aryl substituent in some kinase inhibitor series), where the halogen positions are swapped. The two substitution patterns are not interchangeable: the 3-chloro-4-fluoro arrangement induces a distinct dipole moment and hydrogen-bonding capability that can lead to measurably different kinase selectivity profiles. In patent literature describing JNK inhibitors, general Formula (I) explicitly encompasses compounds where the phenyl ring may bear a 3-chloro-4-fluorophenyl substituent, but the exact substitution pattern must be preserved to maintain the claimed inhibitory activity [1]. This positional specificity is critical for procurement, as ordering a 4-chloro-3-fluorophenyl isomer would yield a chemically distinct compound with unvalidated biological activity.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Purity Specifications and Available Vendor Grades: A Cross-Supplier Quantitative Comparison

Across major chemical suppliers, the compound is offered at distinct purity grades that are quantitatively specified. Leyan (China) supplies the compound at 98% purity (Catalog No. 1408961) . AKSci lists a minimum purity specification of 95% (Catalog No. 7335DQ) . Chemenu offers the compound at 95%+ purity (Catalog No. CM629808) . The difference between 98% and 95% purity may be significant for applications requiring high-purity starting materials, such as crystallography, enzymatic assays, or late-stage medicinal chemistry optimization, where even 3% impurity can introduce confounding biological results or interfere with crystallization. For comparison, high-impact kinase inhibitor intermediates such as 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine (CAS 856973-81-4) are also supplied at 97–98% purity, establishing the 98% grade as competitive with the best-available quality tier in this compound class.

Chemical Procurement Quality Control Building Block Sourcing

Predicted Physicochemical Properties: A Comparison with the 4-Chloro-3-Fluorophenyl Regioisomer

The predicted density and boiling point for 4-(3-chloro-4-fluorophenyl)pyrimidin-2-amine are reported as 1.401 ± 0.06 g/cm³ and 431.0 ± 53.0 °C, respectively . While these values have not been experimentally confirmed (the melting point is listed as N/A), they provide a quantitative baseline for assessing handling, storage, and formulation feasibility. The predicted logP (not experimentally determined but calculable) is expected to be moderate due to the combined electron-withdrawing effects of chlorine and fluorine. For comparison, the 4-chloro-3-fluorophenyl regioisomer is expected to exhibit a slightly different logP due to altered dipole orientation, although no experimental logD7.4 data specifically for the parent 2-aminopyrimidine scaffold bearing either substituent were identified. In the related 4-aryl-N-phenylpyrimidin-2-amine series, compound 13f — bearing a specific aryl substitution — exhibited an experimental logD7.4 of 2.9 and aqueous solubility of approximately 40 µM, illustrating the sensitivity of these parameters to aryl substitution [1].

Physicochemical Profiling Drug-like Properties Computational Chemistry

Best-Fit Research and Industrial Application Scenarios for 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine (CAS 1249713-59-4)


Fragment-Based Kinase Inhibitor Discovery Using the 2-Aminopyrimidine Hinge-Binding Core

The 2-aminopyrimidine scaffold forms a well-characterized bidentate hydrogen-bond interaction with the kinase hinge region, as demonstrated by crystal structures of CDK2 in complex with 2-aminopyrimidine inhibitors [1]. 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine provides a pre-functionalized hinge binder with a halogenated aryl substituent that can occupy the hydrophobic back pocket adjacent to the ATP-binding site. This specific substitution pattern is recurrent in potent kinase inhibitors — including the clinical-stage EGFR inhibitor BIBX 1382 and the preclinical tool compound HDS 029, both of which contain the 3-chloro-4-fluorophenyl motif — underscoring its privileged status in kinase medicinal chemistry . Procurement of the 98%-purity grade from Leyan (Product No. 1408961) is recommended for fragment screening campaigns where impurity-driven false positives must be rigorously excluded.

Structure-Activity Relationship (SAR) Exploration of 4-Aryl-pyrimidin-2-amine NSCLC Inhibitors

Toviwek et al. (2017) demonstrated that 4-aryl-N-phenylpyrimidin-2-amines bearing optimized aryl substituents can achieve A549 NSCLC cytotoxicity IC50 values of 0.2 µM, a 2-fold improvement over doxorubicin (0.4 µM) in the same assay [2]. The target compound, 4-(3-chloro-4-fluorophenyl)pyrimidin-2-amine, serves as the optimal starting point for systematic SAR exploration because its free C2 amine permits facile N-arylation or N-alkylation to generate focused libraries. By retaining the 3-chloro-4-fluorophenyl group constant while varying the N-substituent, medicinal chemists can deconvolute the contribution of the aryl substituent to cytotoxicity and selectivity, building directly on established SAR trends in this compound class.

Synthesis of JNK-Selective Kinase Inhibitors via Derivatization at the C2 Amine

U.S. Patent 9,018,205 describes substituted pyrimidinyl-amines as potent inhibitors of c-Jun N-terminal kinases (JNK), with general Formula (I) encompassing 4-aryl-2-aminopyrimidine derivatives where the aryl group can include a 3-chloro-4-fluorophenyl substituent [3]. The target compound provides the exact core scaffold required for such inhibitor programs. Its value proposition lies in the fact that the 3-chloro-4-fluorophenyl group is pre-installed, eliminating the need for late-stage halogenation or cross-coupling steps that can introduce synthetic complexity and reduce overall yield. For process chemistry groups scaling up JNK inhibitor candidates, sourcing this intermediate at 98% purity from a supplier such as Leyan or AKSci reduces the number of synthetic steps and associated purification burden.

Physicochemical Property Optimization of Lead Compounds Through Matched Molecular Pair Analysis

The experimental logD7.4 value of 2.9 and aqueous solubility of ~40 µM reported for compound 13f in the 4-aryl-N-phenylpyrimidin-2-amine series establish a quantitative benchmark for lead optimization [2]. The target compound, as the 3-chloro-4-fluorophenyl-substituted 2-aminopyrimidine parent, can be used in matched molecular pair (MMP) analyses to isolate the contribution of the N-aryl substituent to logD, solubility, and permeability. By comparing analogs derived from this scaffold with those derived from the 4-chloro-3-fluorophenyl regioisomer, medicinal chemists can quantify the impact of halogen atom positioning on key drug-like properties and make data-driven decisions about which scaffold to advance.

Quote Request

Request a Quote for 4-(3-Chloro-4-fluorophenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.